molecular formula C16H12O2S B159896 2-(4-Acetoxyphenyl)benzothiophene CAS No. 132932-62-8

2-(4-Acetoxyphenyl)benzothiophene

Cat. No. B159896
M. Wt: 268.3 g/mol
InChI Key: DHRGTVQDDWWSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Acetoxyphenyl)benzothiophene is a chemical compound with the molecular formula C16H12O2S . It is used for research and development purposes .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-(4-Acetoxyphenyl)benzothiophene, has been a topic of interest in recent years . Various strategies have been developed, including heterocyclization of different substrates . Other methods involve the use of different catalysts and substrates for the synthesis of benzo[b]thiophene .


Molecular Structure Analysis

The molecular structure of 2-(4-Acetoxyphenyl)benzothiophene consists of 16 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass is 268.330 Da and the monoisotopic mass is 268.055786 Da .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

A study discusses the development of amyloid imaging ligands, which are crucial for measuring amyloid deposits in the brain of Alzheimer's patients. While not directly mentioning 2-(4-Acetoxyphenyl)benzothiophene, this research implicates related benzothiophene derivatives in the development of diagnostic tools for neurodegenerative diseases. The study highlights the potential of these compounds in enabling early detection and evaluation of therapies targeting amyloid accumulation in Alzheimer's disease (Nordberg, 2007).

Advanced Oxidation Processes

Another study reviews the degradation of acetaminophen by advanced oxidation processes (AOPs), demonstrating the chemical reactivity and transformation potential of related compounds in environmental and pharmaceutical contexts. This work underscores the capability of benzothiophene derivatives in generating kinetics and mechanisms for the degradation of pollutants, indicating their applicability in environmental remediation and drug metabolism studies (Qutob et al., 2022).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of benzothiophene derivatives, including 2-(4-Acetoxyphenyl)benzothiophene, offer a wide range of possibilities in drug development and synthetic chemistry. A review highlights the use of such compounds in the synthesis of heterocyclic compounds, revealing their role as intermediates in creating pharmacologically active molecules. This suggests the potential of 2-(4-Acetoxyphenyl)benzothiophene in the synthesis of new drugs and materials (Petrov & Androsov, 2013).

Antimicrobial Activities

Research on eugenol and essential oils containing eugenol, related to the phenolic structure found in 2-(4-Acetoxyphenyl)benzothiophene, demonstrates significant antimicrobial activity. This review suggests the potential of related benzothiophene compounds in developing antimicrobial agents due to their structural similarity and biological activity profiles. Such compounds could play a role in addressing antibiotic resistance and developing new therapeutic agents (Marchese et al., 2017).

Safety And Hazards

2-(4-Acetoxyphenyl)benzothiophene is intended for research and development use only and is not advised for medicinal, household, or other uses .

properties

IUPAC Name

[4-(1-benzothiophen-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2S/c1-11(17)18-14-8-6-12(7-9-14)16-10-13-4-2-3-5-15(13)19-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRGTVQDDWWSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432314
Record name 4-(1-Benzothiophen-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetoxyphenyl)benzothiophene

CAS RN

132932-62-8
Record name 4-(1-Benzothiophen-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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